molecular formula C14H10N2O4 B7727656 4,4'-Dinitrostilbene

4,4'-Dinitrostilbene

Cat. No.: B7727656
M. Wt: 270.24 g/mol
InChI Key: CLVIIRIMEIEKOQ-UHFFFAOYSA-N
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Description

4,4’-Dinitrostilbene (DNS) is a symmetric aromatic compound characterized by a central ethylene (C=C) bond flanked by two nitro-substituted phenyl rings. It is synthesized via double Knoevenagel condensation between 4-nitrophenylacetic acid or 2-(4-nitrophenyl)acetonitrile and alkoxy-terephthalaldehyde, yielding a conjugated structure with strong electron-withdrawing nitro groups . DNS serves as a precursor for dyes, pharmaceutical intermediates, and anion transport inhibitors. Its derivatives, such as 4,4’-dinitrostilbene-2,2’-disulfonic acid (trans-DNS), are pivotal in industrial hydrogenation processes to produce diamino derivatives like 4,4’-diaminostilbene-2,2’-disulfonic acid (DAS), a key component in phosphorescent whiteners .

Chemical Reactions Analysis

Oxidation to Disulfonic Acid Derivatives

4,4'-Dinitrostilbene serves as a precursor to this compound-2,2'-disulfonic acid (DNS) via sulfonation and oxidation. Industrially, this is achieved by:

  • Sulfonation of 4-nitrotoluene to form 4-nitrotoluene-2-sulfonic acid, followed by oxidation with sodium hypochlorite .

  • Improved catalytic methods using vanadium or manganese salts in dimethylsulfoxide (DMSO) or glycol dimethyl ether solvents achieve yields up to 93.9% under optimized conditions (50–55°C, air/O₂ flow) .

Reaction Conditions Catalyst Solvent Yield
NaOCl oxidationNoneAqueous base70–80%
VOSO₄·5H₂O (0.5 mol%)DMSO/MeOH94.4%
MnSO₄·H₂O (0.3 mol%)DMSO/i-PrOH91.1%

Reduction to Diaminostilbene Derivatives

Catalytic hydrogenation or chemical reduction of the nitro groups yields 4,4'-diamino-2,2'-stilbenedisulfonic acid , a key intermediate for optical brighteners.

  • Sodium dithionite (Na₂S₂O₄) in alkaline media selectively reduces nitro groups without affecting the ethylene bridge .

  • Reaction kinetics depend on pH and temperature, with optimal conversion at pH 10–12 and 60–80°C .

Epoxidation

Under aerobic alkaline conditions, this compound forms cis- and trans-4,4'-dinitrostilbene epoxides as side products. This pathway involves:

  • Radical anion intermediates generated via single-electron transfer from hydroxide ions.

  • Oxidation of 4-nitrobenzaldehyde intermediates by atmospheric oxygen .

Epoxidation Conditions Major Product Yield
NaOH in dioxane/airtrans-epoxide40%
NaOH in dioxane/N₂This compound5%

Radical-Mediated Reactions

Base-induced reactions of 4-nitrobenzyl halides (e.g., chloride, bromide) produce this compound via radical anion chain mechanisms :

  • Single-electron transfer from hydroxide generates a nitrobenzyl radical anion.

  • Dimerization and elimination steps yield the stilbene product .

Key Evidence for Radical Pathways :

  • Inhibition by p-dinitrobenzene , a radical scavenger .

  • Detection of intermediate 4-nitrobenzaldehyde and bibenzyl derivatives .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition to:

  • 4-Nitrobenzaldehyde (via C=C bond cleavage).

  • Nitrogen oxides (NOₓ) as gaseous byproducts .

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the ethylene bridge, though the nitro groups reduce photosensitivity compared to unsubstituted stilbenes .

Scientific Research Applications

Chemical Synthesis and Industrial Applications

1. Optical Brighteners:
4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSA) is a key intermediate in the production of optical brighteners used in textiles and paper. These compounds enhance the brightness of materials by absorbing UV light and re-emitting it as visible light. The demand for DNSA in this application is substantial due to its effectiveness and efficiency in improving the aesthetic qualities of products .

2. Synthesis of Dyes:
The compound is utilized in the synthesis of various dyes and pigments. Its ability to undergo reduction reactions allows for the formation of colored compounds that are essential in textile and printing industries. The reduction of nitro groups to amino groups can yield derivatives like 4,4'-diaminostilbene, which are valuable in dye manufacturing .

3. Wastewater Treatment:
Recent studies have demonstrated innovative methods for utilizing DNS wastewater to produce valuable pharmaceutical intermediates such as paramycin (4-amino-2-hydroxybenzoic acid). This process not only recycles aromatic sulfonic acids from DNS production but also addresses environmental concerns associated with wastewater disposal .

Biological Applications

1. Neuroprotection:
Research has indicated that this compound-2,2'-disulfonic acid acts as an anion channel blocker that can prevent neuronal death during conditions of glycolytic inhibition. In experimental models, it has shown protective effects against excitatory amino acid release, suggesting potential therapeutic applications in neurodegenerative diseases .

2. Antimicrobial Properties:
Derivatives of this compound have been investigated for their antimicrobial activities. Studies suggest that these compounds may exhibit efficacy against various pathogens, making them candidates for further pharmaceutical development.

Research Insights and Case Studies

Application AreaFindingsSource
Optical BrightenersHigh demand for DNSA due to its role in enhancing brightness in textiles and paper.
Wastewater TreatmentSuccessful conversion of DNS wastewater into paramycin with over 85% yield.
NeuroprotectionPrevents neuronal death under glycolytic inhibition; potential for neurodegenerative therapies.
Antimicrobial ResearchDerivatives show potential antimicrobial activities against various pathogens.

Mechanism of Action

The mechanism of action of 4,4’-dinitrostilbene and its derivatives involves interactions with various molecular targets. For instance, the reduction of nitro groups to amino groups can lead to the formation of compounds that interact with cellular proteins and enzymes, affecting their function . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Optical and Electronic Properties

The nitro groups in DNS confer strong electron-withdrawing effects, influencing optical behavior. In polar solvents (e.g., DMF), DNS exhibits redshifted absorption compared to alkoxy-substituted analogs (e.g., C1 and C2 fluorophores), which have electron-donating groups enhancing fluorescence .

Compound Substituents Solvent Polarity λmax (nm) Fluorescence Quantum Yield
DNS -NO2 DMF 420 <0.1
C1 (Alkoxy analog) -OCH3 Dioxane 380 0.85
C2 (Nitrile analog) -CN Acetone 395 0.72

Structure-activity insights :

  • Nitro groups: Critical for anion binding; replacement with amino groups (DAS) abolishes inhibition .
  • Sulfonate position : 2,2’-disubstitution optimizes steric compatibility with band 3 .

Biological Activity

4,4'-Dinitrostilbene (DNS) is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a synthetic organic compound with the chemical formula C14H10N2O4C_{14}H_{10}N_2O_4. It is primarily known for its use in dye production and as a fluorescent brightener. The compound exists in various forms, including its disulfonic acid derivative, which enhances its solubility and reactivity.

1. Chloride Transport Inhibition

One of the notable biological activities of this compound-2,2'-disulfonic acid (DNS) is its role as an inhibitor of chloride transport. Research indicates that DNS can modulate neuronal activity by affecting chloride ion fluxes. A study demonstrated that DNS enhances antidromic population spikes in rat hippocampal slices, suggesting a reduction in synaptic inhibition during hypoxic conditions . This effect highlights the significance of chloride ions in neuronal excitability and synaptic transmission.

2. Antioxidant Properties

DNS has also been investigated for its antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neuroprotection, where oxidative stress plays a crucial role in neuronal degeneration.

3. Photophysical Properties

The photophysical behavior of DNS is another area of interest. The compound exhibits photoisomerization properties, which can be utilized in various applications ranging from photodynamic therapy to molecular switches . The ability to absorb light and convert it into chemical energy opens avenues for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of DNS:

  • Neuronal Studies : In a study focused on hippocampal neurons, DNS was shown to influence synaptic responses under hypoxic conditions. The results indicated that DNS could delay the onset of hypoxic depolarization, suggesting a protective mechanism against oxygen deprivation .
  • Antioxidant Activity : A comparative study evaluated the antioxidant capacity of DNS against other known antioxidants. The findings revealed that DNS exhibited significant radical-scavenging activity, comparable to established antioxidants like ascorbic acid .
  • Fluorescent Applications : Research on the synthesis of fluorescent brighteners highlighted DNS as a key intermediate. The modified synthesis methods improved yield and efficiency, demonstrating its industrial relevance .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
Chloride Transport InhibitionEnhances neuronal excitability under hypoxia
Antioxidant PropertiesScavenges free radicals
Photophysical ActivityExhibits photoisomerization

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) and ensuring purity?

  • Methodological Answer : DNS is commonly synthesized via reduction of this compound-2,2'-disulfonic acid using zero-valent iron (Fe⁰) under acidic conditions. Purity is validated through UV-Vis spectroscopy (monitoring nitro-group reduction at 420 nm) and HPLC with a C18 column (mobile phase: methanol/water with 0.1% trifluoroacetic acid). Confirmatory techniques include elemental analysis and FT-IR to verify sulfonic acid groups .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a ventilated, dry environment. Avoid contact with oxidizers (e.g., peroxides) and moisture. Degradation over time increases hazards; monitor via periodic TLC or NMR for byproduct formation. Use PPE (nitrile gloves, lab coat, goggles) and conduct work in fume hoods to minimize inhalation risks .

Q. What analytical techniques are recommended for characterizing this compound derivatives in solution-phase studies?

  • Methodological Answer : Utilize UV-Vis spectroscopy (λmax ~320 nm for nitroaromatic transitions), LC-MS for molecular ion detection ([M-H]<sup>-</sup> at m/z 457), and <sup>1</sup>H/<sup>13</sup>C NMR in D2O to resolve sulfonate proton environments. For structural confirmation, single-crystal XRD with restraints for thermal motion (e.g., SIMU/RIGU) is advised .

Advanced Research Questions

Q. How can researchers model the solubility of this compound-2,2'-disulfonate (DNSNa) in mixed solvent systems to optimize reaction conditions?

  • Methodological Answer : Apply the Electrolyte Nonrandom Two-Liquid (E-NRTL) model to correlate DNSNa solubility in ethanol/water or ethylene glycol/water mixtures. Regress binary interaction parameters (τ, α) using experimental solubility data (280–323 K). Validate with root-mean-square deviations (RMSD <1.22 K). This predicts optimal solvent ratios for crystallization or hydrogenation reactions .

Q. What factors influence the efficacy of this compound derivatives as anion transport inhibitors, and how should conflicting data across biological models be reconciled?

  • Methodological Answer : Inhibitory potency (e.g., IC50 for DNDS in red blood cells) depends on substituent electronegativity (nitro > amino) and stereochemistry. Conflicting efficacy in vas deferens vs. neuronal models may arise from tissue-specific P2X receptor isoforms. Systematically vary concentrations (10<sup>-6</sup>–10<sup>-3</sup> M) and use competitive binding assays (e.g., radiolabeled ATP displacement) to resolve discrepancies .

Q. What catalytic systems are most effective for the selective hydrogenation of DNS to 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD)?

  • Methodological Answer : Au/TiO2 catalysts (1–2 nm Au nanoparticles) achieve >95% selectivity for DSD using sodium formate as a H2 source. Compare supports (ZrO2, Al2O3) via TEM and XPS to optimize metal dispersion. Kinetic studies (Arrhenius plots) reveal activation energies (~45 kJ/mol) for nitro-group reduction .

Q. How do thermohydrolysis conditions affect the degradation pathways and toxicity profile of this compound-2,2'-disulfonic acid?

  • Methodological Answer : At 250–300°C under supercritical water, DNS undergoes sulfonic acid cleavage and nitro-group reduction, yielding lower-toxicity intermediates (e.g., aminophenols). Assess biodegradability via OECD 301F tests (BOD28/COD >0.5) and toxicity using Microtox® (EC50 >100 mg/L). GC-MS identifies key fragments (m/z 154, nitrobenzene derivatives) .

Properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVIIRIMEIEKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.5 mol p-nitrobenzylchloride are dissolved in the hot in 2300 ml of ethanol and a solution of 3.8 mol potassium hydroxide in 1100 ml of aqueous ethanol (70:30) is added thereto drop by drop. After completion of the addition, cooling takes place in an ice bath to 0° C., the precipitate is filtered off and washed in hot water and warm aqueous alcohol (50:50). Drying is then carried out in a vacuum at 75° C. (yield: 83%).
Quantity
3.5 mol
Type
reactant
Reaction Step One
Quantity
2300 mL
Type
solvent
Reaction Step One
Quantity
3.8 mol
Type
reactant
Reaction Step Two
Quantity
1100 mL
Type
solvent
Reaction Step Two

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